Technical Guide: Methyl 2,3-dichlorophenylacetate (CAS: 10328-87-7)
Technical Guide: Methyl 2,3-dichlorophenylacetate (CAS: 10328-87-7)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Methyl 2,3-dichlorophenylacetate, a halogenated aromatic compound relevant as a synthetic intermediate in various chemical research and development applications.
Chemical Identity and Properties
Methyl 2,3-dichlorophenylacetate is a methyl ester derivative of 2,3-dichlorophenylacetic acid. Its core structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 3, attached to a methyl acetate group.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 10328-87-7 | [1][2] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1] |
| Molecular Weight | 219.06 g/mol | [1][3] |
| IUPAC Name | methyl 2-(2,3-dichlorophenyl)acetate | N/A |
Physicochemical Properties
This table outlines the known and predicted physical and chemical properties of Methyl 2,3-dichlorophenylacetate.
| Property | Value | Source |
| Appearance | Clear colorless liquid | [4] |
| Physical Form | Liquid | [4] |
| Boiling Point | 274.5 ± 25.0 °C (Predicted) | [4] |
| Density | 1.318 ± 0.06 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.542 - 1.544 | [1][4] |
| Storage Condition | Sealed in dry, Room Temperature | [4] |
Spectroscopic Data
As of this review, publicly accessible experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Methyl 2,3-dichlorophenylacetate (CAS 10328-87-7) is limited. Researchers are advised to acquire analytical data upon synthesis or procurement to confirm identity and purity. Commercial suppliers may provide a batch-specific Certificate of Analysis (COA) with characterization data.[3]
Synthesis and Experimental Protocols
Methyl 2,3-dichlorophenylacetate is primarily synthesized from its corresponding carboxylic acid, 2,3-dichlorophenylacetic acid, through esterification. The most common laboratory-scale method for this transformation is the Fischer-Speier esterification.
General Fischer-Speier Esterification Protocol
This protocol describes a general method for the acid-catalyzed esterification of 2,3-dichlorophenylacetic acid with methanol. It should be adapted and optimized based on specific laboratory conditions and scale.
Objective: To synthesize Methyl 2,3-dichlorophenylacetate from 2,3-dichlorophenylacetic acid and methanol.
Materials:
-
2,3-Dichlorophenylacetic acid (1.0 eq.)
-
Anhydrous Methanol (serves as reactant and solvent, 20-30 eq.)
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Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride (BF₃) etherate (catalytic amount, e.g., 0.05 - 0.1 eq.)[5]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
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Separatory funnel
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Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve or suspend 2,3-dichlorophenylacetic acid (1.0 eq.) in a large excess of anhydrous methanol (20-30 eq.).
-
Catalyst Addition: With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.05 - 0.1 eq.). The reaction is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.
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Work-up: a. Allow the reaction mixture to cool to room temperature. b. Remove the bulk of the excess methanol using a rotary evaporator. c. Dilute the residue with water and transfer to a separatory funnel. d. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, 3x). e. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 2,3-dichlorophenylacetate.
-
Purification: If necessary, the crude product can be further purified by vacuum distillation.
References
- 1. chembk.com [chembk.com]
- 2. Methyl 2,3-Dichlorophenylacetate-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 3. 10328-87-7 | Methyl 2-(2,3-dichlorophenyl)acetate - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. METHYL 2,3-DICHLOROPHENYLACETATE CAS#: 10328-87-7 [m.chemicalbook.com]
- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
